molecular formula C8H6F3NO B1333493 N-[[3-(trifluoromethyl)phenyl]methylidene]hydroxylamine CAS No. 368-83-2

N-[[3-(trifluoromethyl)phenyl]methylidene]hydroxylamine

Cat. No. B1333493
CAS RN: 368-83-2
M. Wt: 189.13 g/mol
InChI Key: GIONPAPDKZQLTK-UHFFFAOYSA-N
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Description

“N-[[3-(trifluoromethyl)phenyl]methylidene]hydroxylamine” is a chemical compound with the CAS Number: 928064-01-1 . It has a molecular weight of 207.13 . The IUPAC name for this compound is 1-fluoro-3-(nitrosomethyl)-5-(trifluoromethyl)benzene .


Synthesis Analysis

The synthesis of N-trifluoromethyl compounds, including “N-[[3-(trifluoromethyl)phenyl]methylidene]hydroxylamine”, has been reported through fluorination and trifluoromethylation of N-containing compounds . Novel N-Cbz- and N-Boc-N-trifluoromethyl hydroxylamine reagents have been designed and synthesized by silver-mediated oxidative trifluoromethylation .


Chemical Reactions Analysis

These reagents have been successfully applied to the direct incorporation of a NCF3 moiety into commonly used unsaturated substrates under photoredox catalysis . This protocol enables the efficient and regioselective C–H trifluoromethylamination of various (hetero)arenes, including complex bioactive molecules .

Scientific Research Applications

  • Pharmaceuticals and Agrochemicals

    • Trifluoromethyl compounds are known for their abundance in more than 20% of pharmaceutical and agrochemical products . This is mainly due to the enhanced lipophilicity, metabolic stability, and pharmacokinetic properties of organofluorides .
    • The last decade has seen enormous growth in the incorporation of a trifluoromethyl group into organic motifs .
  • Organic Synthesis

    • α-Trifluoromethylstyrene derivatives are versatile synthetic intermediates for the preparation of more complex fluorinated compounds .
    • They have been successfully utilized in C–F bond activation in a CF3 group, mainly including anionic SN2’-type substitution, cationic SN1’-type substitution, ipso-substitution, and defluorinative functionalization with transition metals or photoredox catalysts .
    • Transition metal-catalyzed cycloaddition reactions of α-trifluoromethylstyrenes have been developed for the construction of cycloalkanes and cycloalkenes containing fluoro or trifluoromethyl groups .
  • Transition Metal-Mediated Trifluoromethylation Reactions

    • This review aims to provide a complete picture of the transition metal-mediated construction of C (sp3, sp2, and sp)–CF3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons .
    • Diversified reagents ranging from radical and electrophilic to nucleophilic trifluoromethylating agents and their respective mechanisms have been further deliberated .
  • Synthetic Transformations

    • Aryl trifluoromethyl diazoalkanes and diazirines have become unique reactants in synthetic methodology .
    • They have been highlighted for their versatility in applications toward a wide range of synthetic transformations .
    • These reactants serve as precursors of stabilized metal carbenes, i.e., donor−acceptor-substituted ones .
  • Construction of C–CF3 Bonds

    • Transition metal-mediated construction of C (sp3, sp2, and sp)–CF3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons .
    • Diversified reagents ranging from radical and electrophilic to nucleophilic trifluoromethylating agents and their respective mechanisms have been further deliberated .
  • Protection of Crops

    • Trifluoromethylpyridine (TFMP) and its derivatives are used in the protection of crops from pests .

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Future Directions

N-trifluoromethyl compounds, including “N-[[3-(trifluoromethyl)phenyl]methylidene]hydroxylamine”, are valuable targets in medicinal chemistry . The development of new synthetic methods from abundant and easily available substrates is highly desirable but still challenging . Future research may focus on the development of these new synthetic methods and the exploration of the biological activities of these compounds.

properties

IUPAC Name

N-[[3-(trifluoromethyl)phenyl]methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO/c9-8(10,11)7-3-1-2-6(4-7)5-12-13/h1-5,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIONPAPDKZQLTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10380502
Record name N-{[3-(Trifluoromethyl)phenyl]methylidene}hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[3-(trifluoromethyl)phenyl]methylidene]hydroxylamine

CAS RN

368-83-2
Record name N-{[3-(Trifluoromethyl)phenyl]methylidene}hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a similar manner as described in Preparation Example 1, by using 3-(trifluoromethyl)benzaldehyde (34.82 g, 200.0 mmol), sodium hydroxide (12.00 g, 300.0 mmol) and hydrochloric acid hydroxylamine (16.68 g, 240 mmol), a white solid required compound (35.33 g, 187 mmol, 93%) was obtained.
Quantity
34.82 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step Two
Quantity
16.68 g
Type
reactant
Reaction Step Three
Yield
93%

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